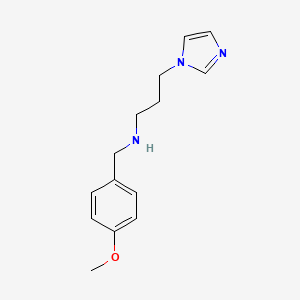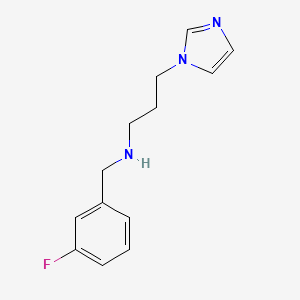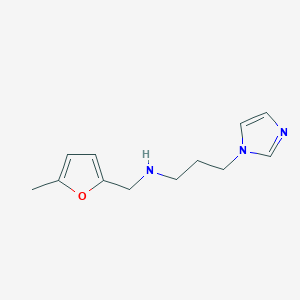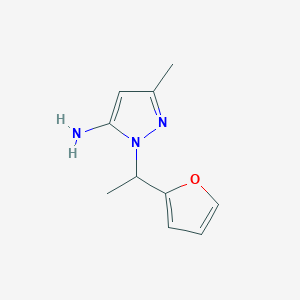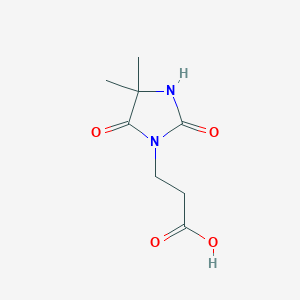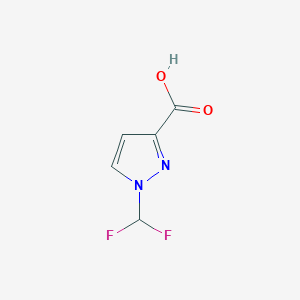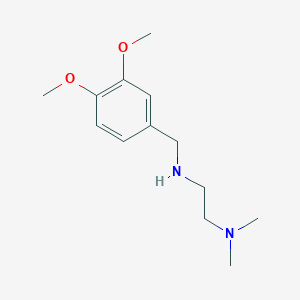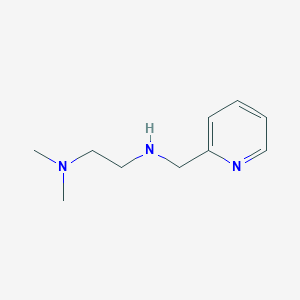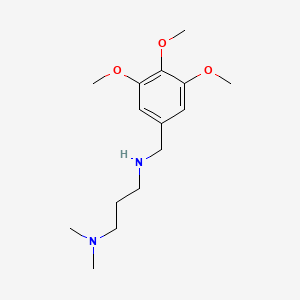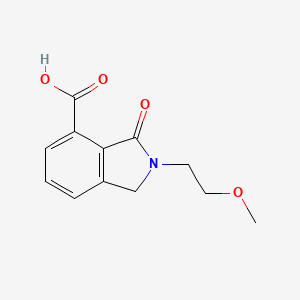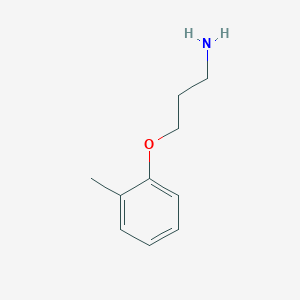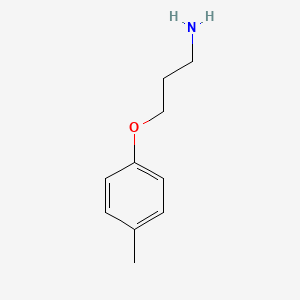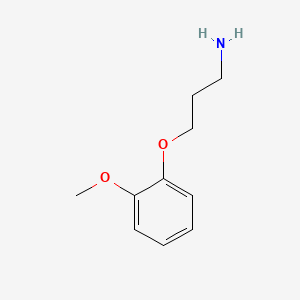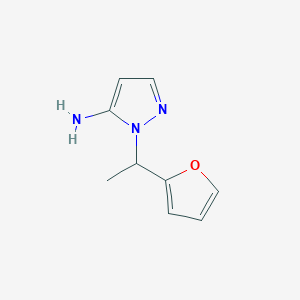
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The furan-2-yl group attached to the pyrazole ring suggests that the compound may exhibit interesting chemical and biological properties, as furan derivatives are known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with furan moieties, typically involves the cyclization of chalcones with hydrazine derivatives. For instance, the synthesis of novel furan-2-yl-1H-pyrazoles was achieved by reacting chemical precursors and evaluating their effectiveness at disrupting α-synuclein aggregation, which is relevant to Parkinson's disease . Similarly, N-substituted 5-(furan-2-yl)-phenyl pyrazolines were synthesized through the cyclization of various chalcones with N-substituted phenyl hydrazine . These methods could potentially be adapted for the synthesis of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS, as well as X-ray crystallography . For example, the structure of a related compound, (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, was determined, revealing a disordered furan ring and a planar pyrazole ring with specific dihedral angles . These techniques would be essential in analyzing the molecular structure of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives with furan moieties can be explored through various chemical reactions. For instance, the study of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties under microwave irradiation showed reactivity towards orthoesters . This suggests that 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine could also exhibit interesting reactivity patterns, which could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. For example, the antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines was evaluated, with some compounds showing promising activities . Additionally, the fungicidal activity of pyrazole derivatives containing 5-phenyl-2-furan was assessed, with certain compounds displaying significant activity against various fungi . These studies indicate that the physical and chemical properties of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine could be similarly diverse and potentially valuable in pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- Synthesis and Anticancer Activities : A study on the synthesis of pyridine, thioamide, thiazoles, and other derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one showed significant antimicrobial and anticancer activities, particularly against MCF-7 breast cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
- Biological Evaluation of Naphtho[2,1-b]furan Derivatives : Another research focused on synthesizing and evaluating the biological activities of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds exhibited promising effects against various bacteria and fungi (El-Wahab et al., 2011).
Catalytic Synthesis and Biological Studies
- Synthesis and Activity Evaluation : A study detailed the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, highlighting their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
- Catalytic Synthesis of Antioxidant Agents : Another study synthesized (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, revealing their potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis of Novel Compounds
- Novel Pyrazoline Derivatives : A study synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines, demonstrating their in-vitro antibacterial activity (Rani et al., 2015).
- Synthesis of Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives from 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles was conducted, contributing to the exploration of new heterocyclic compounds (Abdelrazek et al., 2010).
Antiviral and Antibacterial Research
- Antiviral Evaluation of Pyrazoles : A study on the synthesis of 1-arylpyrazoles and their glycosides showcased their antiviral activity, particularly against vesicular stomatitis virus (VSV) (El-Telbani et al., 2011).
- Antimicrobial Activities of New Derivatives : Research focused on the synthesis of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehyde derivatives, demonstrating their potential as effective antimicrobial agents (2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(furan-2-yl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNESYURABECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

